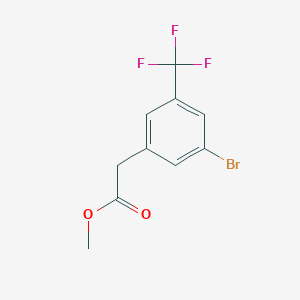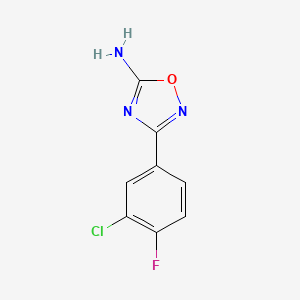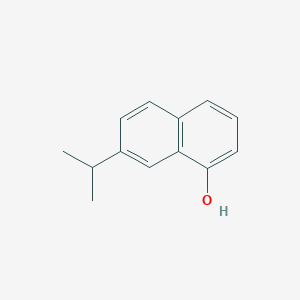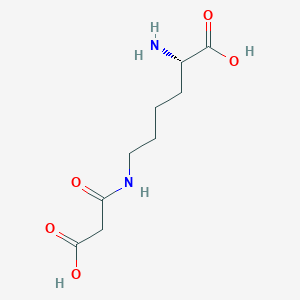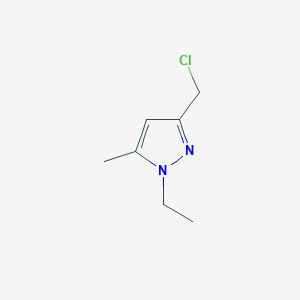
6-Bromo-2,3-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,3-dimethylphenol is an organic compound with the molecular formula C₈H₉BrO It is a brominated derivative of phenol, characterized by the presence of a bromine atom and two methyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Bromo-2,3-dimethylphenol can be synthesized through the bromination of 2,3-dimethylphenol. The reaction typically involves the use of bromine (Br₂) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored using techniques such as gas chromatography to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2,3-dimethylphenol undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, where the bromine atom or the hydroxyl group can be substituted by other electrophiles.
Reduction: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.
Common Reagents and Conditions
Bromination: Bromine (Br₂) in acetic acid or carbon tetrachloride.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Major Products Formed
Electrophilic Substitution: Formation of various substituted phenols depending on the electrophile used.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2,3-dimethylphenol.
Applications De Recherche Scientifique
6-Bromo-2,3-dimethylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-2,3-dimethylphenol involves its interaction with specific molecular targets. In electrophilic substitution reactions, the bromine atom and hydroxyl group on the benzene ring influence the reactivity and selectivity of the compound. The presence of the bromine atom can activate or deactivate certain positions on the benzene ring, affecting the overall reaction pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylphenol: Lacks the bromine atom, making it less reactive in electrophilic substitution reactions.
4-Bromo-2,3-dimethylphenol: Similar structure but with the bromine atom at a different position, leading to different reactivity and properties.
2,4-Dimethylphenol: Another dimethylphenol derivative with different substitution patterns, affecting its chemical behavior.
Uniqueness
6-Bromo-2,3-dimethylphenol is unique due to the specific positioning of the bromine atom and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
951161-67-4 |
|---|---|
Formule moléculaire |
C8H9BrO |
Poids moléculaire |
201.06 g/mol |
Nom IUPAC |
6-bromo-2,3-dimethylphenol |
InChI |
InChI=1S/C8H9BrO/c1-5-3-4-7(9)8(10)6(5)2/h3-4,10H,1-2H3 |
Clé InChI |
OMWIEKUXKZIWCU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)Br)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-[(2S)-1-(cyclopropylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11720318.png)
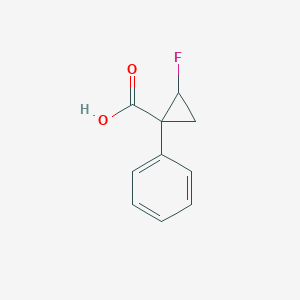
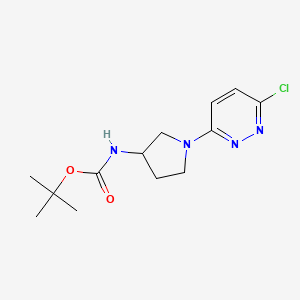
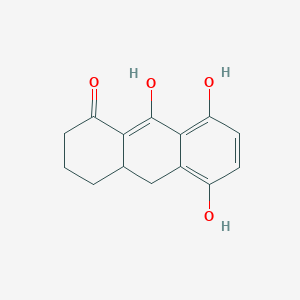
![tert-Butyl ((3R,3aR,6aS)-1,1-dioxidohexahydro-2H-thieno[2,3-c]pyrrol-3-yl)carbamate](/img/structure/B11720335.png)

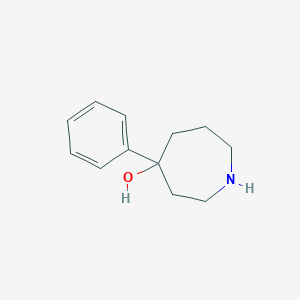

![Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate](/img/structure/B11720366.png)
